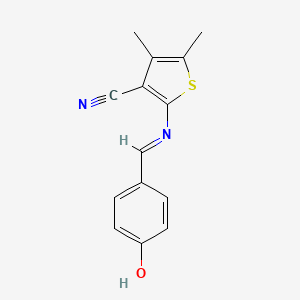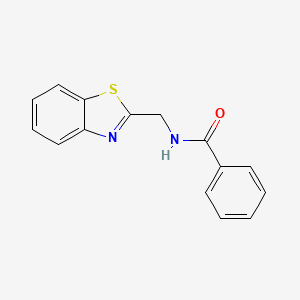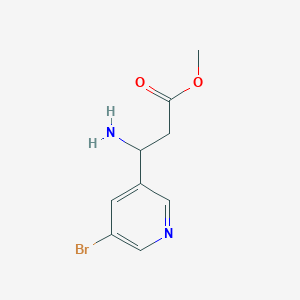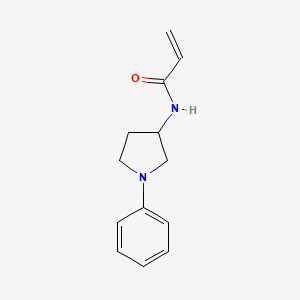
(E)-2-((4-hydroxybenzylidene)amino)-4,5-dimethylthiophene-3-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
Synthesis of Novel Compounds
Research by Mahmoud et al. (2011) explored the synthesis of various pyrimidine derivatives, including the use of similar compounds to (E)-2-((4-hydroxybenzylidene)amino)-4,5-dimethylthiophene-3-carbonitrile. Their study focused on the synthesis process and evaluated the anti-avian influenza virus activity of these compounds, although they did not possess significant antiviral activity (Mahmoud et al., 2011).
Chemical Synthesis and Structural Analysis
El-Kashef et al. (2007) reported on the conversion of similar carbonitrile compounds into pyrrolobenzo[b]thieno[1,4]diazepines, showing the versatility of these compounds in synthesizing various chemical structures (El-Kashef et al., 2007).
Corrosion Inhibition Properties
Verma et al. (2015) conducted a study on 2-aminobenzene-1,3-dicarbonitriles derivatives for their corrosion inhibition properties on mild steel. This study highlights the potential application of such compounds in industrial corrosion protection (Verma et al., 2015).
Electrosynthesis Applications
Batanero et al. (2002) researched the electrolysis of various compounds, including similar carbonitriles, leading to the production of 2,6-dimethyl-4-arylpyridine-3,5-dicarbonitrile. This demonstrates an application in electrosynthesis processes (Batanero et al., 2002).
Applications in Photodynamic Therapy
Pişkin et al. (2020) synthesized new compounds with structural similarities for use in photodynamic therapy, emphasizing the role of such compounds in medical applications, particularly in cancer treatment (Pişkin et al., 2020).
Combinatorial Library Synthesis
Kumaravel and Vasuki (2009) developed a combinatorial library of novel carbonitrile derivatives, showcasing the compound's role in creating diverse chemical libraries for various applications (Kumaravel & Vasuki, 2009).
Conformational and Theoretical Analysis
Çolak et al. (2017) characterized a Schiff base containing a thiophene ring system, similar to the compound , using various analytical techniques. This study aids in understanding the structural and electronic properties of such compounds (Çolak et al., 2017).
Corrosion Inhibition in Acidic Medium
Singh et al. (2016) explored the corrosion inhibition effect of quinoline derivatives, demonstrating the application of similar carbonitriles in protecting metals in corrosive environments (Singh et al., 2016).
Spectroscopic and Chemical Analysis
Ahmed et al. (2020) synthesized Schiff bases and analyzed their spectroscopic properties, contributing to the understanding of the chemical behavior and applications of these compounds (Ahmed et al., 2020).
作用機序
Target of Action
Similar compounds with a4-hydroxybenzylidene moiety have been studied as fluorescent probes , suggesting potential targets could be cellular structures that can be visualized using fluorescence.
Mode of Action
Compounds with similar structures have been shown to interact with their targets throughphotoisomerization and thermal reversion . This suggests that the compound might interact with its targets by changing its conformation in response to light or heat, thereby affecting the target’s function.
Biochemical Pathways
Given its potential role as a fluorescent probe, it may be involved in pathways related tocellular imaging and detection .
Pharmacokinetics
Similar compounds have been used asfluorescent probes , suggesting that they can be absorbed and distributed within cells. The metabolism and excretion of these compounds would likely depend on the specific cellular and molecular context.
Result of Action
As a potential fluorescent probe, it could enable thevisualization of cellular structures and processes .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the photochemical properties of similar compounds have been shown to be affected by the confined environment . This suggests that the compound’s action, efficacy, and stability could be influenced by factors such as cellular compartmentalization and local microenvironment.
特性
IUPAC Name |
2-[(E)-(4-hydroxyphenyl)methylideneamino]-4,5-dimethylthiophene-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2OS/c1-9-10(2)18-14(13(9)7-15)16-8-11-3-5-12(17)6-4-11/h3-6,8,17H,1-2H3/b16-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEKODQHKJVMBJV-LZYBPNLTSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C#N)N=CC2=CC=C(C=C2)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC(=C1C#N)/N=C/C2=CC=C(C=C2)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[(2-chlorobenzyl)sulfanyl]-3H-indol-3-one N-[3-(trifluoromethyl)phenyl]hydrazone](/img/structure/B2955060.png)








![N-cyclopentyl-2-[3-[(4-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide](/img/structure/B2955074.png)
![N-(2-(4-fluorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenoxyacetamide](/img/structure/B2955077.png)

![ethyl 4-{[(2Z)-6-bromo-3-(pyridin-2-ylcarbamoyl)-2H-chromen-2-ylidene]amino}benzoate](/img/structure/B2955080.png)
